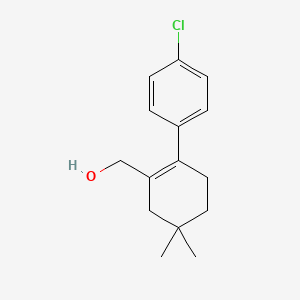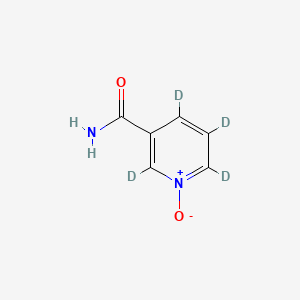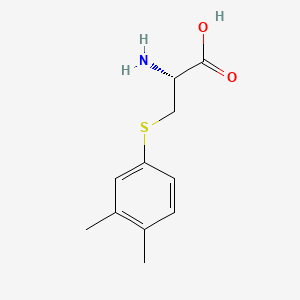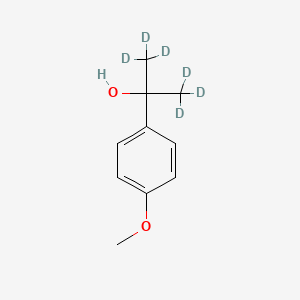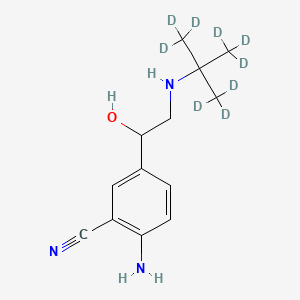
Fenoldopam-d4 Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a synthetic benzazepine derivative. It acts as a selective dopamine D1 receptor partial agonist and is primarily used as an antihypertensive agent. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and pharmacodynamic studies .
作用機序
Target of Action
Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .
Mode of Action
This compound acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
This compound’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with this compound
生化学分析
Biochemical Properties
Fenoldopam-d4 Mesylate is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .
Cellular Effects
This compound is a rapid-acting vasodilator . It lowers blood pressure through arteriolar vasodilation . It may increase norepinephrine plasma concentration .
Molecular Mechanism
This compound exerts its effects at the molecular level through its agonist action on D1-like dopamine receptors . The R-isomer of this compound, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Temporal Effects in Laboratory Settings
It is known to be a rapid-acting agent, suggesting that its effects may be observed shortly after administration .
Metabolic Pathways
As a dopamine receptor agonist, it is likely to be involved in dopamine-related metabolic pathways .
Transport and Distribution
As a small molecule, it may be able to diffuse across cell membranes, but this has not been definitively established .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenoldopam-d4 Mesylate involves the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound .
化学反応の分析
Types of Reactions
Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmacological studies .
科学的研究の応用
Fenoldopam-d4 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Fenoldopam in different environments.
Biology: Helps in understanding the metabolic pathways and interactions of Fenoldopam in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Fenoldopam.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes .
類似化合物との比較
Similar Compounds
Fenoldopam Mesylate: The non-deuterated form of Fenoldopam-d4 Mesylate.
Dopamine: A naturally occurring neurotransmitter with similar receptor activity but broader effects.
Isoproterenol: A synthetic catecholamine with beta-adrenergic activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
特性
CAS番号 |
1246815-23-5 |
|---|---|
分子式 |
C17H20ClNO6S |
分子量 |
405.882 |
IUPAC名 |
9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |
InChIキー |
CVKUMNRCIJMVAR-ZHTTVBFJSA-N |
SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |
同義語 |
6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate; Corlopam-d4; Fenoldopam-d4 Methanesulfonate; Fenoldopam-d4 Monomethanesulfonate; SKF 82526J-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
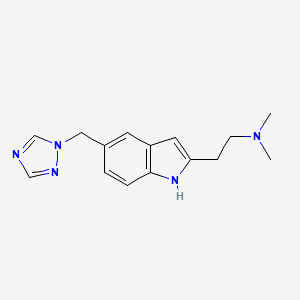
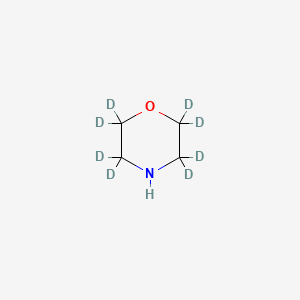
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
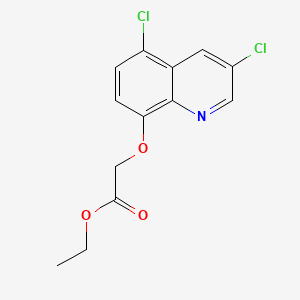
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
